molecular formula C21H23N3O2S B2569471 2-[4-(Benzenesulfonyl)piperazin-1-yl]-4,8-dimethylquinoline CAS No. 478081-70-8

2-[4-(Benzenesulfonyl)piperazin-1-yl]-4,8-dimethylquinoline

Cat. No. B2569471
CAS RN: 478081-70-8
M. Wt: 381.49
InChI Key: YGUJDKVEQDAINB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Benzenesulfonyl)piperazin-1-yl]-4,8-dimethylquinoline, more commonly known as BSPQ, is a synthetic organic compound used in various scientific research applications. BSPQ is a heterocyclic aromatic compound with a quinoline ring structure, and is a member of the piperazine family of compounds. It is an important building block for the synthesis of many biologically active molecules, including pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

Pharmaceutical Research

The compound contains a piperazine ring, which is a common structural motif found in many pharmaceuticals . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Additionally, the piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease .

Antibacterial Activity

Derivatives of the compound with 4-benzoyl substituents at the 7-(4-carbopiperazin-1-yl) position showed stronger bactericidal effects against Gram-negative species than those analogs with benzenesulfonyl moieties . A 7-[4-(4-(benzoyl)carbopiperazin-1-yl)]piperazinyl derivative and two 7-[4-(4-(benzenesulfonyl)carbopiperazin-1-yl)]piperazinyl derivatives showed promising growth inhibition of ciprofloxacin-resistant P. aeruginosa (CRPA) with MIC values as low as 16 mg/mL .

Antifungal Activity

Given the compound’s structural similarity to other piperazine derivatives that have demonstrated antifungal properties , it’s possible that “2-[4-(Benzenesulfonyl)piperazin-1-yl]-4,8-dimethylquinoline” could also exhibit antifungal activity. However, specific studies would need to be conducted to confirm this.

Antiviral Activity

Piperazine derivatives have been found to exhibit antiviral properties . Therefore, “2-[4-(Benzenesulfonyl)piperazin-1-yl]-4,8-dimethylquinoline” could potentially be studied for its antiviral activity.

Antipsychotic and Antidepressant Activity

Piperazine is a common structural motif in antipsychotic and antidepressant drugs . Therefore, “2-[4-(Benzenesulfonyl)piperazin-1-yl]-4,8-dimethylquinoline” could potentially be studied for its effects on mental health disorders.

Anti-inflammatory Activity

Given the compound’s structural similarity to other piperazine derivatives that have demonstrated anti-inflammatory properties , it’s possible that “2-[4-(Benzenesulfonyl)piperazin-1-yl]-4,8-dimethylquinoline” could also exhibit anti-inflammatory activity. However, specific studies would need to be conducted to confirm this.

properties

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]-4,8-dimethylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-16-7-6-10-19-17(2)15-20(22-21(16)19)23-11-13-24(14-12-23)27(25,26)18-8-4-3-5-9-18/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUJDKVEQDAINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Benzenesulfonyl)piperazin-1-yl]-4,8-dimethylquinoline

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